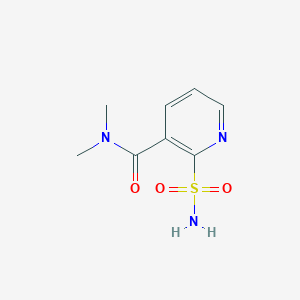

N,N-Dimethyl-2-sulfamoylnicotinamide

Description

The exact mass of the compound 2-Aminosulfonyl-N,N-dimethylnicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKZPLSYVJLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888854 | |

| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112006-75-4 | |

| Record name | 2-Aminosulfonyl-N,N-dimethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112006-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminosulfonyl-N,N-dimethylnicotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112006754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminosulfonyl-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ075RF748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4): Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4), a key chemical intermediate in the synthesis of the sulfonylurea herbicide, Nicosulfuron. The document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol based on publicly available patent literature, and discusses relevant analytical methodologies for its characterization and quality control. Furthermore, it addresses the known applications and provides essential safety and handling information. This guide is intended to be a valuable resource for chemists, researchers, and professionals involved in agrochemical synthesis and development.

Introduction

This compound, also known as 2-Aminosulfonyl-N,N-dimethylnicotinamide, is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O₃S. Its primary significance lies in its role as a crucial precursor in the industrial production of Nicosulfuron, a widely used selective herbicide for corn crops. Understanding the synthesis and properties of this intermediate is paramount for optimizing the manufacturing process of Nicosulfuron and ensuring its quality and efficacy. While its direct biological activity is not extensively studied, its chemical structure, featuring a nicotinamide core, a dimethylcarboxamide group, and a sulfonamide moiety, makes it a subject of interest for synthetic chemists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 112006-75-4 | |

| Molecular Formula | C₈H₁₁N₃O₃S | |

| Molecular Weight | 229.26 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 194-197 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| InChI Key | WYFKZPLSYVJLRB-UHFFFAOYSA-N | |

| SMILES | CN(C)C(=O)c1cccnc1S(N)(=O)=O |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 2-chloronicotinic acid. A widely adopted method, detailed in patent literature, involves the formation of a sulfhydryl intermediate, followed by oxidation and amination.[1]

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a synthesized methodology based on the procedures outlined in patent CN101817782B.[1]

Step 1: Preparation of 2-Mercapto-N,N-dimethylnicotinamide (Sulfhydryl Preparation)

-

Preparation of Sodium Polysulfide: In a suitable reactor, prepare a solution of sodium polysulfide. A typical molar ratio for the reactants is sulfur : sodium hydrosulfide : sodium hydroxide : water of 1.0-1.2 : 1.0-1.3 : 1.0-1.3 : 2.5-7.5.[1]

-

Reaction with 2-Chloro-N,N-dimethylnicotinamide: Add 2-Chloro-N,N-dimethylnicotinamide to the sodium polysulfide solution. The reaction mixture is heated to reflux to substitute the chlorine atom with the sulfhydryl group.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified to precipitate the product, 2-Mercapto-N,N-dimethylnicotinamide. The solid is then filtered, washed, and dried.

Step 2: Preparation of 2-Chlorosulfonyl-N,N-dimethylnicotinamide (Oxidation Chlorination)

-

Chlorination: The dried 2-Mercapto-N,N-dimethylnicotinamide is suspended in a suitable solvent, such as dichloromethane. The suspension is cooled to 0-15°C.[1]

-

Chlorine Gas Introduction: Chlorine gas is bubbled through the suspension while maintaining the temperature between 0-15°C. The reaction is monitored until the starting material is consumed.[1]

-

Work-up: Upon completion, the reaction mixture is allowed to settle, and the layers are separated. The organic layer containing the 2-chlorosulfonyl-3-N,N-dimethylnicotinamide is washed and used in the next step.[1]

Step 3: Preparation of this compound (Amination)

-

Ammonolysis: The dichloromethane solution of 2-Chlorosulfonyl-N,N-dimethylnicotinamide is cooled and treated with aqueous ammonia. This reaction converts the sulfonyl chloride to the desired sulfonamide.

-

Work-up and Isolation: The reaction mixture is stirred until the conversion is complete. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a product with a purity of ≥98.0% (HPLC).

Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the synthesis, ensuring the quality of the final product, and for any potential research applications.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is suitable for this analysis.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a suitable buffer like ammonium acetate or formic acid) is recommended.

-

Detection: UV detection at a wavelength of around 254 nm is appropriate for the nicotinamide chromophore.

-

Standard: A certified reference material of this compound should be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the two methyl groups of the dimethylamide, and the protons of the sulfonamide group.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule, confirming the overall structure.

Some suppliers of this compound offer access to its NMR spectrum, which can be used for comparison and identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful technique for the identification and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for confirmation of its identity, especially in complex matrices.

Applications

The primary and well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Nicosulfuron.[1]

Caption: Role of this compound in Nicosulfuron synthesis.

The synthesis of Nicosulfuron involves the coupling of this compound with 2-amino-4,6-dimethoxypyrimidine. This reaction forms the sulfonylurea bridge, which is the characteristic functional group of this class of herbicides.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

-

GHS Hazard Classification:

-

H317: May cause an allergic skin reaction.

-

H412: Harmful to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the agrochemical industry. This guide has provided a detailed overview of its synthesis, analytical methods, and primary application. By understanding the chemistry and handling of this compound, researchers and professionals can contribute to the efficient and safe production of Nicosulfuron, an important tool in modern agriculture. Further research into the potential biological activities of this molecule and its derivatives could open up new avenues for its application.

References

- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents.

-

Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 - Regulations.gov. Available at: [Link]

-

Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 - EPA. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2-sulfamoylnicotinamide

Introduction

N,N-Dimethyl-2-sulfamoylnicotinamide, a pyridinecarboxamide derivative, is a key intermediate in the synthesis of various agrochemicals and a compound of growing interest within medicinal chemistry.[1][2] Its structural backbone, featuring a nicotinamide moiety, is a common scaffold in numerous biologically active molecules.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals, as these characteristics fundamentally govern its behavior in both chemical and biological systems. This guide provides a detailed analysis of the core physicochemical attributes of this compound, offering field-proven insights into its synthesis, characterization, and handling.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically named N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide.[3] Its molecular structure, formula, and key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 112006-75-4 | [4][5][6] |

| Molecular Formula | C₈H₁₁N₃O₃S | [1][4][5] |

| Molecular Weight | 229.26 g/mol | [5][6] |

| IUPAC Name | N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | [3] |

| SMILES | CN(C)C(=O)c1cccnc1S(=O)(=O)N | [3][7] |

| InChI Key | WYFKZPLSYVJLRB-UHFFFAOYSA-N | [1][4][6][7] |

The presence of a sulfonamide group, a dimethylcarboxamide group, and a pyridine ring imparts a unique combination of properties to the molecule, influencing its polarity, hydrogen bonding capacity, and acid-base behavior.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process, with a common route starting from 2-chloronicotinic acid derivatives. A patented method highlights a synthetic pathway that emphasizes efficiency and yield.[2] The core logic of this synthesis involves the formation of a sulfhydryl intermediate followed by oxidation and amination.

The general workflow can be visualized as follows:

This process underscores the importance of controlling reaction conditions, such as temperature and pH, to maximize the yield and purity of the final product.[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application, formulation, and storage.

Physical State and Appearance

There is some discrepancy in the reported appearance of this compound. It has been described as both a "colorless or light yellow liquid" and a "white to off-white solid".[4][6][8] This variation may be attributable to the purity of the material or the presence of residual solvents. For high-purity, crystalline material, a solid form is expected.

Melting and Boiling Points

Significant variation exists in the reported melting and boiling points, likely due to the use of predicted versus experimental values and potential decomposition at higher temperatures.

| Property | Value | Notes | Source |

| Melting Point | 198-209 °C | With decomposition | [4][5][6] |

| 60-62 °C | - | [8] | |

| Boiling Point | 488.9 ± 55.0 °C | Predicted | [4][5][6] |

| 251-253 °C | - | [8] |

Expert Insight: The higher melting point range with decomposition (198-209 °C) is more consistent with a crystalline solid and is reported by multiple sources.[4][5][6] The lower values may correspond to an impure sample or a different polymorphic form. The boiling points are largely predictive and should be treated with caution, as thermal decomposition may occur before boiling.

Solubility Profile

The solubility of this compound is a key factor in its utility for both synthesis and biological applications.

-

Aqueous Solubility: Generally described as soluble in water.[8] The presence of multiple hydrogen bond acceptors and donors (carbonyl oxygen, sulfonamide group) contributes to its aqueous solubility.[1]

-

Organic Solubility: Reported to be slightly soluble in acetonitrile, DMSO, and methanol.[4][6] For formulation purposes, it has been dissolved in PEG400 and suspended in carboxymethyl cellulose.[9]

Experimental Protocol: Preliminary Solubility Assessment

A robust, self-validating approach to determining solubility is crucial.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into separate glass vials.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL).

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Record the volume of solvent required.

-

Equilibration: For samples that do not readily dissolve, allow them to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours with agitation to ensure saturation is reached.

-

Quantification (Optional): For precise solubility determination, the supernatant of the equilibrated suspension can be analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

Acidity (pKa)

The pKa value is critical for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The sulfonamide group is the primary acidic site.

| Property | Value | Notes | Source |

| pKa | 8.81 ± 0.60 | Predicted | [4][6] |

| 9.69 ± 0.10 | Predicted | [8] |

Expert Insight: The predicted pKa values suggest that the sulfonamide proton is weakly acidic. At physiological pH (~7.4), the molecule will exist predominantly in its neutral, protonated form. The ionization state at varying pH can be visualized as follows:

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve.

Spectroscopic and Analytical Characterization

Analytical techniques are essential for confirming the structure and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. An assay of ≥98.0% by HPLC is reported for analytical standards.[7]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. The exact mass is reported as 229.0521.[3][11]

Storage and Stability

For maintaining the integrity of the compound, proper storage is crucial.

-

Temperature: Recommended storage is under refrigerated conditions, typically between 2-8°C.[4][6][7][8][12] For long-term storage, -20°C is also cited.[13]

-

Atmosphere: Storage under an inert gas (nitrogen or argon) is recommended to prevent degradation.[4][6]

-

Shelf Life: A limited shelf life is noted, emphasizing the importance of checking the expiry date on the product label.[7][12]

Conclusion

This compound is a compound with a well-defined chemical structure and a set of physicochemical properties that make it suitable for its role as a synthetic intermediate. While there are some discrepancies in the reported physical constants, a critical evaluation of the available data suggests it is a high-melting solid with moderate solubility in polar solvents. Its weakly acidic nature, conferred by the sulfonamide group, is a key characteristic influencing its behavior in different chemical environments. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this versatile molecule, enabling more informed decisions in experimental design, formulation, and synthesis.

References

-

2-aminosulfonyl-N,N-dimethylnicotinamide - ChemBK. (2024). ChemBK. [Link]

-

This compound PESTANAL®, analytical standard 112006-75-4. (n.d.). MilliporeSigma. [Link]

-

N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. (n.d.). PubChem. [Link]

- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents. (n.d.).

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

2-(Aminosulfonyl)-N, N-dimethylnicotinamide(CAS NO.:112006-75-4). (n.d.). Capot Chemical. [Link]

-

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | C11H5F17O2 | CID 2782413 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]

- 2. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 112006-75-4 CAS MSDS (2-Aminosulfonyl-N,N-dimethylnicotinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]

- 7. This compound PESTANAL , analytical standard 112006-75-4 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound-d6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. spectracer.com [spectracer.com]

- 13. epichem.com [epichem.com]

N,N-Dimethyl-2-sulfamoylnicotinamide molecular structure and weight

An In-Depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide

Introduction and Overview

This compound is a specialized organic compound primarily recognized as a key intermediate in the synthesis of nicosulfuron, a widely used sulfonylurea herbicide.[1] Its molecular architecture, featuring a nicotinamide core functionalized with both a dimethylcarboxamide and a sulfonamide group, makes it a subject of interest in agrochemical and medicinal chemistry.[2] The compound's structure combines the biologically relevant nicotinamide moiety, a derivative of niacin (Vitamin B3), with a sulfonamide group, a well-known pharmacophore.[2]

This guide provides a comprehensive technical examination of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and key applications. The content is tailored for researchers and professionals in drug development and organic synthesis, offering field-proven insights into its chemical behavior and handling.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics. The structure consists of a pyridine ring substituted at the 3-position with a N,N-dimethylcarboxamide group and at the 2-position with a primary sulfonamide group (-SO₂NH₂).

Chemical Identifiers

Precise identification is critical in research and development. The compound is cataloged under several names and registry numbers.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | [3] |

| CAS Number | 112006-75-4 | [3] |

| Molecular Formula | C₈H₁₁N₃O₃S | [2][3] |

| Molecular Weight | 229.26 g/mol | [3] |

| SMILES | CN(C)C(=O)c1cccnc1S(=O)(=O)N | [3] |

| InChI | 1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14) | [3][4] |

| Appearance | Solid, white crystal | [1][4] |

| Purity | ≥98.0% (via HPLC) | |

| Storage | 2-8°C |

Molecular Structure Visualization

The 2D chemical structure of this compound illustrates the connectivity of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common industrial method begins with 2-chloro-N,N-dimethylnicotinamide as the starting material.[1]

Experimental Protocol: Synthesis from 2-Chloro-N,N-dimethylnicotinamide

This protocol is based on established methods for converting a chloro-substituted pyridine to a sulfonamide.[1] The process involves two key transformations: conversion of the chloride to a sulfonyl chloride, followed by amination.

Step 1: Formation of 2-Chlorosulfonyl-3-N,N-dimethylnicotinamide

-

Reaction Setup : In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge a solution of 2-chloro-N,N-dimethylnicotinamide in a non-reactive solvent such as dichloromethane.

-

Cooling : Cool the reaction mixture to 0°C using an ice bath. This low temperature is critical to control the exothermicity of the subsequent chlorination reaction and minimize side-product formation.

-

Chlorination : Bubble chlorine gas (Cl₂) through the cooled solution. The temperature must be carefully maintained between 0-15°C throughout the addition.[1] The reaction progress can be monitored visually, as the solution typically changes from yellow to a clear, oyster-white color upon completion.[1]

-

Work-up : Once chlorination is complete (indicated by the cessation of chlorine absorption), stop the gas flow and allow the mixture to settle for approximately 1 hour. Perform a liquid-liquid extraction with additional dichloromethane to isolate the product. The combined organic layers contain the desired 2-chlorosulfonyl-3-N,N-dimethylnicotinamide. This intermediate is typically used in the next step without further purification.

Step 2: Amination to this compound

-

Reaction Setup : Transfer the dichloromethane solution of 2-chlorosulfonyl-3-N,N-dimethylnicotinamide to a reactor suitable for handling ammonia.

-

Ammonolysis : Introduce aqueous ammonia (ammoniacal liquor) into the solution while maintaining vigorous stirring. The nucleophilic ammonia displaces the chloride on the sulfonyl group to form the sulfonamide. This reaction is typically performed at low temperatures to control its rate.

-

Isolation and Purification : After the reaction is complete, the product, this compound, can be isolated by separating the aqueous and organic layers. The product in the organic layer can be purified through crystallization or chromatography to achieve the desired analytical standard (≥98.0%).

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 2. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-sulfamoylnicotinamide is a pivotal intermediate in the synthesis of the widely used sulfonylurea herbicide, Nicosulfuron.[1][2] Its efficient and scalable synthesis is of significant interest to the agrochemical and pharmaceutical industries. This guide provides a comprehensive, in-depth technical overview of a robust and field-proven synthetic pathway, starting from the readily available precursor, 2-chloro-N,N-dimethylnicotinamide. We will dissect each critical step of the synthesis, from the initial sulfhydration via nucleophilic aromatic substitution, through oxidative chlorination, to the final amination. The causality behind experimental choices, detailed step-by-step protocols, safety imperatives, and analytical validation are explained to provide a self-validating and reproducible system for laboratory and pilot-scale production.

Introduction and Strategic Overview

The sulfonylurea class of herbicides is renowned for high efficacy at low application rates, and Nicosulfuron is a leading example used for post-emergence weed control in maize crops.[1][2] The molecular backbone of Nicosulfuron is constructed by coupling two key heterocyclic fragments. One of these essential building blocks is this compound. The integrity and purity of this intermediate directly impact the yield and quality of the final active ingredient.

The synthetic strategy detailed herein focuses on a reliable, three-stage transformation of 2-chloro-N,N-dimethylnicotinamide. This pathway is favored for its use of accessible reagents and its amenability to industrial scale-up.

The logical workflow for this synthesis is depicted below:

Caption: High-level overview of the synthetic pathway.

Core Synthesis Protocols and Mechanistic Insights

This section provides a detailed, step-by-step methodology for the synthesis. Each protocol is a self-validating system, with explanations for the critical process parameters.

Starting Material: 2-Chloro-N,N-dimethylnicotinamide

The primary starting material, 2-chloro-N,N-dimethylnicotinamide, can be procured from commercial suppliers or synthesized. A common laboratory preparation involves the reaction of 2-chloronicotinic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, followed by reaction with dimethylamine.[3] An alternative, more environmentally friendly process reacts 2-chloro-3-trichloromethylpyridine directly with dimethylamine in water.[3]

| Property | Value | Source |

| CAS Number | 52943-21-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Off-white to yellow solid | - |

| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3) | [1] |

Step 1: Sulfhydration to 2-Mercapto-N,N-dimethylnicotinamide

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is displaced by a sulfur nucleophile. Pyridine rings are electron-deficient, which makes them susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present at an activated position (ortho or para to the ring nitrogen).[4] While various sulfur nucleophiles can be used, this protocol utilizes a sodium polysulfide (Na₂Sₓ) solution, which offers high reactivity and is cost-effective.

Causality: The use of sodium polysulfide, prepared in situ from sodium hydrosulfide and sulfur, is a key choice. While simpler reagents like sodium hydrosulfide (NaSH) can be used to prepare 2-mercaptopyridines, the polysulfide species can enhance the reaction rate and yield.[5][6] The reaction proceeds via the SNAr mechanism, where the sulfur nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity.

Experimental Protocol:

-

Preparation of Polysulfide Reagent: In a suitable reactor equipped with a stirrer, reflux condenser, and nitrogen inlet, charge sulfur (1.1 molar equivalents), sodium hydrosulfide (1.1 molar equivalents), and sodium hydroxide (1.1 molar equivalents) into water. Heat the mixture under a nitrogen atmosphere to 80-90°C and stir until all solids dissolve, forming a clear, dark reddish-brown sodium polysulfide solution.

-

Sulfhydration Reaction: To the prepared polysulfide solution, add 2-chloro-N,N-dimethylnicotinamide (1.0 molar equivalent). Raise the temperature to 125-130°C and maintain under reflux for 5-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation of Intermediate I: Cool the reaction mixture to 50-60°C and dilute with an equal volume of water. Carefully acidify the solution to a pH of 3-4 using concentrated hydrochloric acid. This protonates the thiolate intermediate to the desired mercaptan and precipitates unreacted sulfur.

-

Stir for 20 minutes, then heat the slurry to 70-80°C and perform a hot filtration to remove the precipitated sulfur. The filtrate contains the aqueous solution of the 2-mercapto-N,N-dimethylnicotinamide intermediate. This solution is typically carried forward directly to the next step without isolation. The yield for this step is reported to be over 95%.

Step 2: Oxidative Chlorination to 2-Chlorosulfonyl-N,N-dimethylnicotinamide

This step converts the intermediate thiol (mercaptan) into a highly reactive sulfonyl chloride. This is a critical transformation, as the sulfonyl chloride is the electrophilic species required for the final amination step. The process involves bubbling chlorine gas through a biphasic mixture containing the thiol intermediate.

Causality: The mechanism of oxidative chlorination of thiols with aqueous chlorine is complex but proceeds through the formation of sulfenyl chloride (RSCl) and sulfinyl chloride (RSOCl) intermediates, which are successively oxidized and chlorinated to the final sulfonyl chloride (RSO₂Cl).[7][8] Using a biphasic system with an organic solvent (dichloromethane) allows for the in-situ extraction of the product and intermediates, protecting them from over-oxidation or hydrolysis. The low temperature (0-15°C) is crucial to control the high reactivity of chlorine gas and minimize side reactions.

Caption: Workflow for the biphasic oxidative chlorination.

Experimental Protocol:

-

Reaction Setup: Transfer the aqueous filtrate containing 2-mercapto-N,N-dimethylnicotinamide from Step 1 into a reactor suitable for gas dispersion, equipped with a stirrer, thermometer, and a gas inlet tube extending below the liquid surface. Add dichloromethane (approx. 5-6 times the weight of the initial 2-chloro-N,N-dimethylnicotinamide) to create a biphasic system.

-

Chlorination: Cool the stirred mixture to 0-5°C using an ice-salt bath. Begin bubbling chlorine gas through the mixture at a controlled rate. The reaction is highly exothermic; maintain the internal temperature between 0-15°C throughout the addition.

-

Monitoring: The aqueous phase will change color from yellow/orange to a pale, oyster white, and the cessation of chlorine gas evolution from the reaction indicates completion.

-

Isolation of Intermediate II: Stop the chlorine flow and allow the mixture to settle for 1 hour. Separate the lower, organic (dichloromethane) layer. The dichloromethane solution now contains the 2-chlorosulfonyl-N,N-dimethylnicotinamide intermediate and is used directly in the final step. The reported yield for this stage is greater than 96%.

Step 3: Amination to this compound

In the final step, the highly reactive sulfonyl chloride intermediate is converted to the stable sulfonamide product by reaction with an amine nucleophile, in this case, aqueous ammonia.

Causality: Sulfonyl chlorides are potent electrophiles. The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack by ammonia. The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. Low temperature control (0-20°C) is again essential to manage the exothermicity of the reaction and prevent hydrolysis of the sulfonyl chloride. The pH is controlled to ensure the presence of free ammonia (NH₃) as the nucleophile while neutralizing the HCl byproduct.

Experimental Protocol:

-

Reaction Setup: Cool the dichloromethane solution of 2-chlorosulfonyl-N,N-dimethylnicotinamide from Step 2 to below 0°C in a reactor.

-

Ammonia Addition: Slowly add concentrated aqueous ammonia (ammonium hydroxide) dropwise while vigorously stirring. Maintain the internal temperature between 0-20°C.

-

pH Control and Completion: Monitor the pH of the aqueous phase. Continue adding ammonia until the pH is stable in the range of 7-10 (a target of pH 9 is optimal). A constant pH after 10 minutes indicates the reaction is complete.

-

Product Isolation and Purification: Add water to the reaction mixture to dissolve ammonium chloride salts. The product, this compound, is a solid. Isolate the product by vacuum filtration.

-

Wash the filter cake with cold water to remove residual salts.

-

Dry the product under vacuum at 50-60°C to a constant weight. The final product is typically obtained as a white to off-white crystalline solid with a purity of ≥98.0% (HPLC).[9]

| Property | Value | Source |

| CAS Number | 112006-75-4 | [9] |

| Molecular Formula | C₈H₁₁N₃O₃S | [9] |

| Molecular Weight | 229.26 g/mol | [9] |

| Appearance | White to off-white solid | - |

| Melting Point | 198-209°C (decomposes) | [10] |

Alternative Synthetic Strategies

While the detailed protocol is robust, researchers should be aware of alternative approaches.

-

Thiourea Route for C-S Bond Formation: An alternative to using sodium polysulfide is the reaction of 2-chloropyridine with thiourea, followed by alkaline hydrolysis.[11] This method forms an isothiouronium salt intermediate, which is then hydrolyzed to yield the mercaptan. This route avoids the handling of elemental sulfur and sodium hydrosulfide.

-

Direct Sulfonamide Synthesis: Modern methods are emerging for the direct conversion of aryl halides or even unactivated aromatic C-H bonds to sulfonamides, often using metal catalysis or electrochemical methods.[12][13] For instance, a one-pot synthesis from aryl carboxylic acids has been reported, involving a copper-catalyzed decarboxylative chlorosulfonylation followed by amination.[14] While not yet optimized for this specific nicotinamide derivative, these strategies represent the cutting edge of sulfonamide synthesis and may offer more streamlined future pathways.

Safety and Hazard Management

The described synthesis involves hazardous materials and energetic reactions that demand strict adherence to safety protocols.

-

Starting Material (2-Chloro-N,N-dimethylnicotinamide): Causes skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]

-

Chlorine Gas (Cl₂): EXTREMELY TOXIC AND CORROSIVE. Chlorine gas is severely damaging to the eyes, skin, and respiratory system.[5] All operations involving chlorine gas must be conducted in a certified, properly functioning chemical fume hood.[5] A system to neutralize excess chlorine gas (e.g., a scrubber with a sodium hydroxide or sodium thiosulfate solution) should be in place. Ensure all connections are secure to prevent leaks.

-

2-Chlorosulfonyl-N,N-dimethylnicotinamide (Intermediate): While specific data is limited, sulfonyl chlorides as a class are highly reactive, moisture-sensitive, and corrosive. They react exothermically with nucleophiles like water and ammonia. This intermediate should be handled with extreme care under anhydrous conditions (where possible) and always with full PPE. It should never be isolated or stored but used immediately in the subsequent reaction step.

-

Exothermic Reactions: The oxidative chlorination and amination steps are highly exothermic. Proper cooling and controlled, slow addition of reagents are critical to prevent runaway reactions.

Mandatory PPE:

-

Chemical-resistant gloves (nitrile is a suitable choice).

-

ANSI-approved safety goggles or a face shield.

-

Flame-resistant lab coat.

-

Full-length pants and closed-toe shoes.

References

- Ayimbila, S., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.

- CN101993414A - Method for preparing 2-mercaptopyridine.

- CN101941942A - Industrialized method for preparing 2-mercaptopyridine.

- Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride).

- Benchchem. (n.d.). The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide.

- Chemistry World. (2021).

- Chinese Journal of Natural Medicines. (2020). The mass spectrum of nicotinamide in ESI+ modeproposed (A)

- CymitQuimica. (n.d.). 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide.

- NIH. (2023).

- US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- RSC Publishing. (2024).

- Morressier. (2021).

- PubMed. (2023).

- NIH. (2021).

- (n.d.). General Procedures.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table.

- ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid.

- ResearchGate. (n.d.). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- Wikipedia. (n.d.). 2-Chloropyridine.

- BOC Sciences. (n.d.). CAS 112006-75-4 this compound.

- NIH. (2021).

- Fisher Scientific. (n.d.).

- TCI Chemicals. (n.d.).

- Cayman Chemical. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- NIH. (n.d.). PubChem - N,N-Dimethylnicotinamide | C8H10N2O | CID 81444.

- The Royal Society of Chemistry. (n.d.). Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole.

- Regular Article. (n.d.).

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). This compound PESTANAL®, analytical standard 112006-75-4.

- Sigma-Aldrich. (n.d.). This compound PESTANAL®, analytical standard 112006-75-4.

- (2024). Nicosulfuron: Effective Post-Emergence Herbicide for Grass Weed Control in Maize.

- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- MDPI. (n.d.).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

Sources

- 1. Design, Synthesis, and Structure-Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 6. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 7. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 12. Metal-free introduction of primary sulfonamide into electron-rich aromatics - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03075C [pubs.rsc.org]

- 13. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]

- 14. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-2-sulfamoylnicotinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-2-sulfamoylnicotinamide, a key intermediate in the synthesis of the sulfonylurea herbicide, nicosulfuron. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility, drawing comparisons with structurally related molecules, and presents detailed, field-proven experimental protocols for its empirical determination. This document is designed to empower researchers with the necessary theoretical framework and practical methodologies to accurately assess the solubility of this compound in a range of organic solvents, a critical parameter for process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₈H₁₁N₃O₃S, Molar Mass: 229.26 g/mol ) is a crucial building block in the manufacturing of nicosulfuron.[1] The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for optimizing synthetic routes, preventing precipitation issues, and ensuring process efficiency and scalability.

This guide will delve into the molecular factors influencing the solubility of this sulfonamide derivative, provide comparative solubility data from related compounds to inform solvent selection, and offer detailed, step-by-step protocols for the experimental determination of its solubility.

Theoretical Framework: Understanding the Solubility of a Sulfonamide Derivative

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. To understand the solubility of this compound, we must consider its key structural features:

-

Aromatic Pyridine Ring: Contributes to van der Waals interactions and potential π-π stacking.

-

Sulfonamide Group (-SO₂NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences the compound's polarity and its interactions with protic and aprotic polar solvents.

-

Nicotinamide Moiety: The amide group within this structure is also polar and can participate in hydrogen bonding.

-

N,N-Dimethyl Group: These nonpolar alkyl groups can influence the molecule's overall polarity and its interaction with nonpolar solvents.

The presence of both polar (sulfonamide, amide) and nonpolar (dimethyl, aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile across a spectrum of organic solvents. Sulfonylurea herbicides, a class to which the final product nicosulfuron belongs, are known to have their solubility significantly influenced by pH and the solvent's ability to form hydrogen bonds.[2][3]

Comparative Solubility Analysis: Insights from Related Compounds

Nicotinamide , the parent amide of the nicotinic acid portion of the molecule, is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] Its solubility is generally higher in protic solvents capable of hydrogen bonding.[5]

Nicosulfuron , the final herbicidal product derived from this compound, is a larger and more complex molecule. Its solubility has been documented in a range of organic solvents.[6]

Table 1: Solubility of Structurally Related Compounds in Select Organic Solvents

| Solvent | Nicotinamide Solubility (mg/mL) | Nicosulfuron Solubility (g/kg at 25°C) |

| Ethanol | ~2.5[4] | 4.5[6] |

| Dimethyl Sulfoxide (DMSO) | ~15[4] | Not Reported |

| Dimethylformamide (DMF) | ~15[4] | 64[6] |

| Acetone | Data not readily available | 18[6] |

| Acetonitrile | Data not readily available | 23[6] |

| Dichloromethane | Data not readily available | 160[6] |

| Toluene | Data not readily available | 0.370[6] |

| Hexane | Data not readily available | <0.02[6] |

This table provides a qualitative guide for solvent selection. The actual solubility of this compound must be determined experimentally.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMF and acetone, and polar protic solvents like ethanol. Its solubility is expected to be lower in nonpolar solvents such as toluene and hexane.

Experimental Determination of Solubility: A Practical Guide

The most reliable method for obtaining accurate solubility data is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[7][8][9] This section provides detailed protocols for this method, coupled with two common analytical techniques for concentration determination: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: Core Protocol

This protocol establishes a saturated solution in equilibrium with the solid solute.

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[7][10]

-

After the equilibration period, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

Caption: Shake-Flask Solubility Determination Workflow.

Analytical Quantification Method 1: UV-Vis Spectrophotometry

This method is suitable for compounds with a significant UV absorbance and is relatively rapid. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance.[11]

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the λ_max.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard at the λ_max.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculate the Solubility:

-

Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Caption: UV-Vis Quantification Workflow.

Analytical Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it ideal for complex mixtures or when high accuracy is required.[12]

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

-

Develop an HPLC Method:

-

Select a suitable mobile phase and column for the separation of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point for sulfonamides.[13]

-

Optimize the mobile phase composition and flow rate to achieve a sharp, well-resolved peak for the analyte with a reasonable retention time.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate the calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculate the Solubility:

-

Multiply the determined concentration by the dilution factor to find the solubility of the compound.

-

Caption: HPLC Quantification Workflow.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and empirical determination. By considering the molecule's structural features and drawing comparisons with related compounds like nicotinamide and nicosulfuron, researchers can make informed decisions regarding solvent selection. The detailed experimental protocols provided in this guide for the shake-flask method, coupled with UV-Vis and HPLC analysis, offer a reliable framework for accurately quantifying the solubility of this important synthetic intermediate. This essential data will undoubtedly contribute to the optimization of processes in which this compound is a key component.

References

- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.

-

ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Mansour, E., et al. (2025). Chemical Degradation of Nicosulfuron: Insights into Forced Acidic and Alkaline Hydrolysis and Its Photolysis Behavior in Egyptian Clay-Loam Soil. SVU-International Journal of Agricultural Sciences, 7(1), 10-29.

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

- Cysewski, P., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7365.

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of nicotinamide in pure methanol and water estimated by this work. Retrieved from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicosulfuron. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

-

CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of selected herbicidal products containing nicosulfuron as an active ingredient. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

AERU. (n.d.). Nicosulfuron (Ref: DPX V9360). University of Hertfordshire. Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

FAO. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES NICOSULFURON. Retrieved from [Link]

-

Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ACS Publications. (n.d.). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. Retrieved from [Link]

-

MDPI. (n.d.). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

- Google Patents. (2015). LIQUID SULFONYLUREA-CONTAINING HERBICIDAL COMPOSITIONS.

-

National Center for Biotechnology Information. (n.d.). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]

An In-Depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide: Properties, Handling, and Synthetic Applications

This document provides a comprehensive technical overview of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4), a key chemical intermediate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard safety data sheet to offer practical insights into its handling, application, and the scientific rationale behind recommended protocols. Our focus is on ensuring both laboratory safety and the integrity of experimental outcomes.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinecarboxamide derivative. Its structure, featuring a nicotinamide core with both a dimethylcarboxamide and a sulfonamide functional group, makes it a valuable building block in organic synthesis. Its primary and most well-documented role is as a critical intermediate in the manufacture of the sulfonylurea herbicide, Nicosulfuron[1]. Understanding its fundamental properties is the first step toward its effective and safe utilization.

From a practical standpoint, its limited solubility in common organic solvents necessitates careful consideration during reaction setup and purification[2]. The compound is typically supplied as a stable, white to off-white solid, which simplifies handling compared to volatile liquids[2].

| Property | Value | Source(s) |

| CAS Number | 112006-75-4 | [2][3] |

| Molecular Formula | C₈H₁₁N₃O₃S | [2][3] |

| Molecular Weight | 229.26 g/mol | [2][3] |

| Appearance | White to Off-White Solid/Powder | [2] |

| Melting Point | 198-209 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][4] |

| Purity (Analytical Std.) | ≥98.0% (HPLC) | [3] |

Section 2: Hazard Analysis and Safe Handling Protocols

While not classified as acutely toxic, this compound presents specific hazards that mandate strict adherence to safety protocols. The primary concerns are skin sensitization and environmental persistence.

GHS Classification and Hazards

The compound is classified under the Globally Harmonized System with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H412: Harmful to aquatic life with long lasting effects.

-

The H317 warning is of paramount importance for laboratory personnel. Repeated dermal exposure, even at low levels, can lead to sensitization, where subsequent contact elicits a significant allergic response. The H412 classification requires responsible waste disposal to prevent environmental contamination.

Experimental Workflow: From Receipt to Disposal

To ensure safety and protocol integrity, a self-validating workflow should be implemented. The following diagram and protocol outline a trusted process for handling this compound in a research setting.

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

-

Pre-Handling Verification: Upon receipt, cross-reference the CAS number (112006-75-4) on the container with your order and the Safety Data Sheet (SDS).

-

Engineering Controls: All manipulations involving the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of fine particulates.

-

Personal Protective Equipment (PPE): The following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Due to the H317 sensitization hazard, it is crucial to change gloves immediately if contamination is suspected.

-

Body Protection: A standard laboratory coat.

-

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C[3][4]. For long-term stability, particularly for the analytical grade material, storage under an inert atmosphere (argon or nitrogen) inside a desiccator is recommended to protect from moisture and air[2].

-

Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste, paying special attention to the H412 aquatic toxicity warning. Do not discharge into drains or the environment.

Section 3: Applications in Synthesis and Analysis

The utility of this compound is centered on its role as a synthetic intermediate and, to a lesser extent, as an analytical standard.

Core Application: Nicosulfuron Synthesis

The primary industrial application of this compound is as a precursor to the herbicide Nicosulfuron[1]. The synthesis pathway leverages the reactivity of the pyridine ring and the sulfonamide group. A simplified overview of this process highlights the compound's central role.

Caption: Simplified synthesis pathway of Nicosulfuron.

This synthetic route, as detailed in patent literature, typically begins with 2-chloro-N,N-dimethylnicotinamide, which undergoes substitution, oxidation, and ammonification to yield this compound[1]. This intermediate is then coupled with a substituted pyrimidine amine to form the final Nicosulfuron product. The efficiency of this intermediate step is critical for the overall yield of the herbicide[1].

Use as an Analytical Standard

High-purity grades (≥98.0%) of this compound are available as analytical standards, often under trade names like PESTANAL®[3]. These standards are essential for:

-

Quality Control: Used in chromatographic methods (e.g., HPLC) to quantify the intermediate in production batches.

-

Metabolite and Impurity Analysis: Serves as a reference material for identifying impurities in Nicosulfuron or related compounds.

Furthermore, a deuterated version, this compound-d6, is available for use as an internal standard in quantitative mass spectrometry (LC-MS or GC-MS) analyses[5]. This provides a highly accurate method for quantification by correcting for variations in sample preparation and instrument response[5].

Section 4: Concluding Remarks

This compound is a compound with a well-defined, albeit specific, role in the chemical industry. For the laboratory researcher, its identity as a potential skin sensitizer and an aquatic hazard should govern all handling procedures. By implementing the structured workflow and protocols outlined in this guide—grounded in a thorough understanding of the compound's properties and hazards—researchers can ensure a safe laboratory environment while achieving reliable and reproducible synthetic and analytical results.

References

-

2-aminosulfonyl-N,N-dimethylnicotinamide - ChemBK . ChemBK. [Link]

- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.

-

Bulk Storage and Handling Guide . Corteva Agriscience. [Link]

Sources

- 1. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 2. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectracer.com [spectracer.com]

- 5. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Landscape of Nicotinamide Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold

In the ever-evolving theater of medicinal chemistry, the sulfonamide group stands as a testament to enduring relevance. Its journey from the first antibacterial agents to a versatile pharmacophore in a multitude of therapeutic areas is a compelling narrative of chemical ingenuity. When coupled with the nicotinamide moiety—a cornerstone of cellular metabolism and signaling—a privileged scaffold emerges, ripe with the potential for diverse biological activities. This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere recitation of facts but a synthesized tapestry of mechanistic insights, field-proven experimental designs, and data-driven perspectives on the potential of nicotinamide sulfonamide derivatives. Our exploration will be guided by the principles of scientific integrity, providing a robust and authoritative resource for your research endeavors.

The Core of Activity: Mechanistic Underpinnings of Nicotinamide Sulfonamides

The biological effects of nicotinamide sulfonamide derivatives are not monolithic; they are a symphony of interactions with various cellular targets. Understanding these mechanisms is paramount to the rational design of novel therapeutic agents.

Antibacterial Activity: A Classic Target with a Modern Twist

The foundational antibacterial action of sulfonamides lies in their structural mimicry of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting dihydropteroate synthase (DHPS), these derivatives disrupt the folate pathway, leading to a bacteriostatic effect. The incorporation of the nicotinamide scaffold can modulate this activity, potentially by altering the physicochemical properties of the molecule, such as solubility and cell permeability, or by introducing additional interactions with the enzyme's active site.

Some nicotinamide sulfonamide derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel sulfonamides derived from nicotinamide have shown antibacterial activities comparable to ciprofloxacin, a well-established antibiotic[1]. The structure-activity relationship (SAR) studies in this area often reveal that the nature and position of substituents on both the sulfonamide and nicotinamide rings are critical for potency[2].

Antifungal Activity: Disrupting the Fungal Fortress

The antifungal potential of nicotinamide derivatives has been an area of active investigation. One key mechanism involves the disruption of the fungal cell wall, a structure essential for viability and distinct from mammalian cells, making it an attractive therapeutic target. For example, the derivative 2-amino-N-(3-isopropylphenyl)nicotinamide has been identified as a potent antifungal agent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) value of 0.25 μg/mL[3]. Its mode of action is linked to the disruption of the cell wall[3].

SAR studies have highlighted the importance of specific substitutions on the nicotinamide and phenyl rings for antifungal potency. The position of amino and isopropyl groups on the phenyl ring of 2-amino-N-(3-isopropylphenyl)nicotinamide was found to be critical for its activity[3].

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer properties of nicotinamide sulfonamide derivatives are particularly diverse, targeting multiple hallmarks of cancer.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. In the tumor microenvironment, certain CA isoforms, such as CA IX and CA XII, are overexpressed and contribute to the acidification of the extracellular space, promoting tumor growth and metastasis. Sulfonamides are classic inhibitors of CAs, and their nicotinamide derivatives have shown potent inhibitory activity[4]. The mechanism involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. The nicotinamide portion of the molecule can be modified to enhance selectivity for tumor-associated CA isoforms over cytosolic ones, thereby reducing off-target effects.

Nicotinamide sulfonamide derivatives have been shown to influence critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a complex, often context-dependent, role in cancer. Persistent JNK activation can promote tumorigenesis. Some sulfonamide derivatives have been shown to modulate this pathway, leading to anticancer effects.

Diagram: Simplified JNK Signaling Pathway

Caption: A simplified representation of the JNK signaling cascade.

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several nicotinamide sulfonamide derivatives have been shown to induce apoptosis in cancer cells. The mechanisms can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives trigger apoptosis through the activation of caspases 3, 8, and 9[5]. The induction of apoptosis can be a consequence of targeting various upstream signaling molecules or directly affecting mitochondrial function.

Diagram: Intrinsic Apoptosis Pathway

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

-